molecular formula C20H18F3N3O3 B2814332 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1448131-38-1

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2814332
CAS No.: 1448131-38-1
M. Wt: 405.377
InChI Key: OVKBSXURYBWMLP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure that incorporates both an indole moiety and a trifluoromethylphenyl group, linked by an ethanediamide (oxamide) bridge. The presence of these pharmacologically relevant subunits makes it a compound of significant interest in various chemical and biological research fields. Researchers can utilize this compound in areas such as materials science, as suggested by its structural similarity to compounds used in the development of functional materials , and in biological studies, given that related indole and trifluoromethyl-containing structures are frequently investigated in medicinal chemistry . The compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-26-11-15(14-7-2-3-8-16(14)26)17(27)10-24-18(28)19(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBSXURYBWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include indole-3-carbaldehyde, trifluoromethylbenzene, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide ()

Structural Features :

  • Core : Ethanediamide linker.
  • Substituents : 1-Methyl-2,3-dihydroindol-5-yl (partially saturated indole) and piperidinyl on the ethyl chain; 3-(trifluoromethyl)phenyl.
    Key Differences :
  • Piperidinyl substitution replaces the hydroxy group, introducing basicity and bulkiness, which may affect solubility and blood-brain barrier penetration.
    Implications : The saturated indole and piperidinyl group could modulate selectivity for targets like G-protein-coupled receptors or enzymes sensitive to steric effects .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

Structural Features :

  • Core : Single amide bond.
  • Substituents: Non-methylated indol-3-yl and 2-fluoro-biphenyl. Key Differences:
  • A single amide linker vs. ethanediamide, reducing hydrogen-bonding capacity.
  • Fluoro-biphenyl group introduces planar aromaticity and fluorophilicity, contrasting with the electron-withdrawing trifluoromethylphenyl group.
    Implications : The biphenyl moiety may enhance π-π stacking in hydrophobic pockets, while the lack of indole methylation could increase metabolic susceptibility .

3-Chloro-N-phenyl-phthalimide ()

Structural Features :

  • Core : Phthalimide (isoindole-1,3-dione).
  • Substituents : Chlorine and phenyl groups.
    Key Differences :
  • Phthalimide core lacks the ethylenediamine linker and indole ring.
  • Chlorine substituent vs. trifluoromethyl: both electron-withdrawing but differing in steric and electronic effects.
    Implications : Primarily used in polymer synthesis, this compound highlights the importance of heterocyclic cores in materials science, contrasting with the pharmaceutical focus of the main compound .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

Structural Features :

  • Core : Benzamide.
  • Substituents : Trifluoromethylbenzoyl and isopropoxyphenyl.
    Key Differences :
  • Benzamide vs. ethanediamide linker.
  • Isopropoxyphenyl group introduces ether functionality absent in the main compound.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Implications
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide Ethanediamide 1-Methylindol-3-yl, hydroxyethyl, 3-(trifluoromethyl)phenyl Enhanced H-bonding (oxalamide), metabolic stability (CF₃), receptor targeting (indole)
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide Ethanediamide 1-Methyldihydroindol-5-yl, piperidinyl, 3-(trifluoromethyl)phenyl Altered aromaticity, increased basicity/bulk
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Amide Non-methylated indol-3-yl, 2-fluoro-biphenyl Planar aromaticity, reduced H-bonding
Flutolanil Benzamide Trifluoromethylbenzoyl, isopropoxyphenyl Agrochemical activity, lipophilicity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Multi-step synthesis routes are typically employed, starting with functionalization of the indole and trifluoromethylphenyl moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the hydroxyethyl-indole and trifluoromethylphenyl intermediates under inert conditions (argon/nitrogen) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry of the indole and trifluoromethyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC-UV (λ = 254 nm) to assess purity and detect degradation products under stress conditions (e.g., heat, light) .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

  • Protocol :

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
  • pH-dependent stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

  • Approach :

  • Orthogonal assays : Cross-validate results using fluorescence polarization, surface plasmon resonance (SPR), and cellular viability assays (e.g., MTT) to confirm target engagement .
  • Data normalization : Account for batch-to-batch variability in compound purity by standardizing synthesis protocols and QC checks .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed effects are target-specific .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin receptors) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, focusing on hydrogen bonding with the hydroxyethyl and trifluoromethyl groups .

Q. How can regioselectivity challenges during functionalization of the indole moiety be addressed?

  • Solutions :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the indole NH during alkylation or acylation .
  • Catalytic control : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective C-3 functionalization .

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